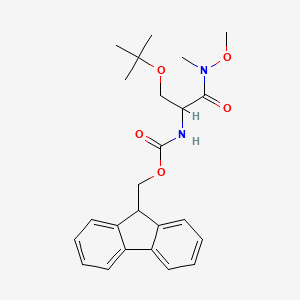
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxy group, and a methoxy(methyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various methods such as Friedel-Crafts acylation.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol under acidic conditions.
Formation of the Methoxy(methyl)amino Group: This step involves the reaction of a suitable amine with methanol and formaldehyde to form the methoxy(methyl)amino group.
Coupling Reactions: The final step involves coupling the fluorenyl group with the tert-butoxy and methoxy(methyl)amino groups under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group may facilitate binding through hydrophobic interactions, while the methoxy(methyl)amino group can form hydrogen bonds with target molecules. These interactions can lead to changes in the activity of the target proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-amino-1-oxopropan-2-yl)carbamate: Lacks the methoxy group, which may affect its reactivity and binding properties.
(S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(dimethylamino)-1-oxopropan-2-yl)carbamate: Contains a dimethylamino group instead of a methoxy(methyl)amino group, which may alter its chemical and biological properties.
Uniqueness
The presence of the methoxy(methyl)amino group in (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate makes it unique compared to similar compounds. This functional group can enhance its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZGMPRIGILXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














